Cas no 159503-91-0 (tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate)
tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 4-broMo-5,6-dihydropyridine-1(2H)-carboxylate
- tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate
- tert-butyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate
- AK161871
- BCP27918
- FCH1380467
- SB22766
- SY115239
- AB0098413
- ST24050012
- 1-Boc-4-bromo-1,2,3,6-tetrahydropyridine
- tert-butyl 4-bromo-3,6-dihydropyridine-1(2H)-carboxylate
- Tert-Butyl4-b
-
- MDL: MFCD13181893
- Inchi: 1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h4H,5-7H2,1-3H3
- InChI Key: PQILACDFDBWRNK-UHFFFAOYSA-N
- SMILES: BrC1=CCN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 255
- Topological Polar Surface Area: 29.5
tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC608-50mg |
tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate |
159503-91-0 | 95% | 50mg |
70.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC608-250mg |
tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate |
159503-91-0 | 95% | 250mg |
327CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC608-5g |
tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate |
159503-91-0 | 95% | 5g |
1283.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC608-1g |
tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate |
159503-91-0 | 95% | 1g |
297.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B846721-1g |
tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate |
159503-91-0 | 95% | 1g |
473.40 | 2021-05-17 | |
| Matrix Scientific | 206169-25g |
tert-Butyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate |
159503-91-0 | 25g |
$1500.00 | 2023-09-07 | ||
| Chemenu | CM172049-5g |
tert-butyl 4-bromo-3,6-dihydropyridine-1(2H)-carboxylate |
159503-91-0 | 95% | 5g |
$224 | 2021-08-05 | |
| Chemenu | CM172049-10g |
tert-butyl 4-bromo-3,6-dihydropyridine-1(2H)-carboxylate |
159503-91-0 | 95% | 10g |
$393 | 2021-08-05 | |
| Chemenu | CM172049-25g |
tert-butyl 4-bromo-3,6-dihydropyridine-1(2H)-carboxylate |
159503-91-0 | 95% | 25g |
$795 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC608-200mg |
tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate |
159503-91-0 | 95% | 200mg |
118.0CNY | 2021-08-04 |
tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate Suppliers
tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate
Introduction to Tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 159503-91-0)
Tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate, with the chemical identifier CAS No. 159503-91-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the tetrahydropyridine class, a heterocyclic structure that is widely recognized for its diverse biological activities and potential therapeutic applications. The presence of both bromine and carboxylate functional groups in its molecular framework enhances its utility as a synthetic intermediate in the development of novel bioactive molecules.
The tert-butyl group at the carboxylate position provides steric hindrance, which can be strategically employed in medicinal chemistry to modulate binding interactions with biological targets. This feature is particularly valuable in designing molecules with improved pharmacokinetic properties, such as enhanced solubility and metabolic stability. The 4-bromo substituent introduces a site for further functionalization via cross-coupling reactions, making it a versatile building block for constructing more complex structures. These attributes have positioned tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate as a compound of interest in both academic research and industrial drug discovery pipelines.
In recent years, there has been a surge in interest regarding tetrahydropyridine derivatives due to their demonstrated efficacy in various pharmacological contexts. Studies have highlighted the potential of these compounds as scaffolds for drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The unique electronic and steric properties of tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate make it an attractive candidate for further exploration in this domain. Researchers have leveraged its structural features to develop molecules with enhanced binding affinity and selectivity towards specific enzymes and receptors.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with cancer and other chronic diseases. The brominated tetrahydropyridine core has been shown to interact effectively with ATP-binding pockets in kinase domains. This interaction can be modulated by incorporating additional substituents or by optimizing the carboxylate moiety for better pharmacokinetic profiles. Preliminary studies have demonstrated promising results when tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is used as a precursor in designing novel kinase inhibitors.
The pharmaceutical industry has also explored this compound for its potential applications in treating neurological disorders. Tetrahydropyridine derivatives are known to exhibit properties that make them suitable candidates for drugs targeting neurotransmitter systems. For instance, modifications of the tetrahydropyridine scaffold have been associated with effects on dopamine and serotonin pathways, which are implicated in conditions such as depression and Parkinson's disease. The structural flexibility offered by tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate allows chemists to fine-tune its pharmacological properties to address specific therapeutic needs.
Advances in synthetic methodologies have further enhanced the utility of tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient derivatization of this compound into more complex structures. These reactions allow for the introduction of diverse functional groups at strategic positions within the molecule without compromising its core tetrahydropyridine framework. Such synthetic accessibility has accelerated the development of novel drug candidates based on this scaffold.
The growing body of research underscores the importance of tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate as a key intermediate in medicinal chemistry. Its ability to serve as a versatile building block for constructing bioactive molecules has made it a valuable asset in drug discovery programs worldwide. As our understanding of biological targets and disease mechanisms continues to evolve,this compound is poised to play an increasingly significant role in the development of next-generation therapeutics.
In conclusion,tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 159503-91-0) represents a promising compound with broad applications in pharmaceutical research and drug development。 Its unique structural features,combined with its synthetic versatility,make it an indispensable tool for chemists working on innovative therapeutic solutions。 As ongoing studies continue to uncover new biological functions and applications,the significance of this compound is expected to grow even further,solidifying its place as a cornerstone of modern medicinal chemistry.
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